molecular formula C13H18O3 B13659264 Ethyl 3-(3-methoxy-4-methylphenyl)propanoate

Ethyl 3-(3-methoxy-4-methylphenyl)propanoate

Cat. No.: B13659264
M. Wt: 222.28 g/mol
InChI Key: CEYVFTRIHOWJCC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methoxy-4-methylphenyl)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a molecular formula of C13H18O3 and is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-methoxy-4-methylphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-(3-methoxy-4-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methoxy-4-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-hydroxy-4-methylphenyl)propanoate.

    Reduction: Formation of 3-(3-methoxy-4-methylphenyl)propanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-methoxy-4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-(3-methoxy-4-methylphenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors, modulating its biological effects.

Comparison with Similar Compounds

Ethyl 3-(3-methoxy-4-methylphenyl)propanoate can be compared with other similar esters:

    Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the methyl group on the phenyl ring, which may affect its odor and reactivity.

    Mthis compound: Has a methyl ester group instead of an ethyl ester group, which can influence its solubility and volatility.

    Ethyl 3-(3-hydroxy-4-methylphenyl)propanoate: Contains a hydroxyl group instead of a methoxy group, altering its chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 3-(3-methoxy-4-methylphenyl)propanoate

InChI

InChI=1S/C13H18O3/c1-4-16-13(14)8-7-11-6-5-10(2)12(9-11)15-3/h5-6,9H,4,7-8H2,1-3H3

InChI Key

CEYVFTRIHOWJCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)C)OC

Origin of Product

United States

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